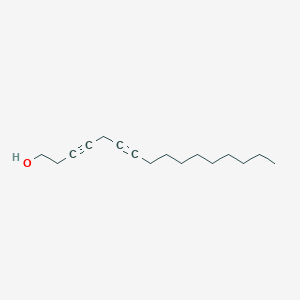
Hexadeca-3,6-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-3,6-diyn-1-OL is an organic compound characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) on a sixteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-3,6-diyn-1-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere to produce diacetylenic diols . The reaction conditions typically include high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The purification process often includes recrystallization from solvents like ethyl acetate and hexane .
Chemical Reactions Analysis
Types of Reactions
Hexadeca-3,6-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkenes, and various substituted derivatives of this compound.
Scientific Research Applications
Hexadeca-3,6-diyn-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polyacetylenes and other organic compounds.
Medicine: Its derivatives have been investigated for their anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Hexadeca-3,6-diyn-1-OL involves its interaction with specific molecular targets and pathways. For instance, its inhibition of cholesteryl ester synthesis is attributed to the blocking of sterol O-acyltransferase activity in cells . This interaction disrupts the normal metabolic processes, leading to reduced cholesterol levels.
Comparison with Similar Compounds
Hexadeca-3,6-diyn-1-OL can be compared with other polyacetylenes such as:
- 14-acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol
- 14-acetoxy-12-alpha-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol
- 14-acetoxy-12-beta-methylbutyl-2E,8E,10E-trien-4,6-diyn-1-ol
These compounds share similar structural features but differ in their functional groups and specific applications
Properties
CAS No. |
85565-89-5 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
hexadeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-9,12,15-16H2,1H3 |
InChI Key |
USAVQAPTEZJHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















